Beta-Lipotropin (1-10), porcine

Descripción

Propiedades

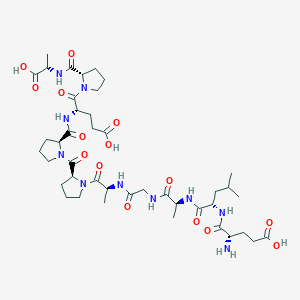

Fórmula molecular |

C42H66N10O15 |

|---|---|

Peso molecular |

951.0 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H66N10O15/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |

Clave InChI |

VKXYFOFDYJGSMP-WQXPEFPKSA-N |

SMILES isomérico |

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Beta-Lipotropin and its Endogenous Opioid Derivatives in Swine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research elucidating the specific physiological function of the N-terminal fragment Beta-Lipotropin (1-10) in pigs is not available in current scientific literature. Therefore, this guide focuses on the well-documented roles of its precursor, Pro-opiomelanocortin (POMC), the full β-Lipotropin (β-LPH) molecule, and its most significant derivative, β-endorphin, which is a key component of the endogenous opioid system in swine.

Introduction: The Pro-opiomelanocortin (POMC) Family

Pro-opiomelanocortin (POMC) is a large precursor prohormone synthesized primarily in the pituitary gland and hypothalamus.[1][2] Through tissue-specific, post-translational cleavage by prohormone convertases, POMC gives rise to a diverse array of biologically active peptides.[1][3][4] These include Adrenocorticotropic hormone (ACTH), Melanocyte-stimulating hormones (MSHs), and β-Lipotropin (β-LPH).[3]

β-LPH is a 90-amino acid polypeptide that functions primarily as an intermediate precursor.[5] It is further processed to yield smaller peptides, most notably the potent endogenous opioid, β-endorphin.[5][6] The specific fragment, β-Lipotropin (1-10), represents the N-terminal sequence of β-LPH. While commercially available as a synthetic peptide for research, its intrinsic biological function in pigs remains uncharacterized.[7][8] The predominant focus of research in swine has been on the opioid-active derivatives of β-LPH and their role in modulating the physiological stress response.[9][10][11]

Biosynthesis of β-Lipotropin and β-Endorphin in Pigs

The generation of β-LPH and its derivatives is a sequential, enzymatic process occurring within the dense core secretory granules of pituitary corticotrophs and melanotrophs.[1][3] The POMC prohormone undergoes a series of cleavages at specific basic amino acid residue sites to release its constituent peptides.[4] In the anterior pituitary, POMC is primarily cleaved to yield ACTH and β-LPH in equimolar amounts.[5][12] β-LPH is then further cleaved to produce γ-Lipotropin and the critically important β-endorphin.[5][12]

Function of β-LPH Derivatives: The Endogenous Opioid System and Stress Response in Pigs

The primary physiological role attributed to the β-LPH cascade in pigs is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis via β-endorphin. Endogenous opioids are activated during stress and generally serve to inhibit or dampen excessive physiological stress responses.[11][13]

Studies using the opioid receptor antagonist naloxone (B1662785) have been instrumental in elucidating this function. By blocking opioid receptors, naloxone reveals the underlying inhibitory tone exerted by endogenous opioids like β-endorphin. In pigs subjected to acute stress (e.g., nose-snare restraint), pretreatment with naloxone significantly potentiates the release of ACTH and cortisol compared to stressed pigs without the antagonist.[9][10] This indicates that under normal stressful conditions, endogenous opioids are actively suppressing the magnitude of the HPA axis response.[9] Furthermore, chronic stress, such as long-term tethered housing, has been shown to increase the impact of this opioid-mediated inhibition, suggesting an adaptive mechanism to prevent excessive HPA responses to subsequent acute stressors.[10][11]

Beyond the HPA axis, endogenous opioids are also suggested to protect lactogenic hormones, such as growth hormone and prolactin, from the inhibitory effects of stress.[14]

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the role of endogenous opioids in the porcine stress response.

| Experimental Group | Peak Plasma ACTH (pg/mL) | Peak Plasma Cortisol (ng/mL) | Reference |

| Loose-Housed Pigs | [10] | ||

| Acute Stress (Control) | 98 ± 12 | 54 ± 3 | [10] |

| Acute Stress + Naloxone | 244 ± 36 | 65 ± 5 | [9] |

| Tethered (Chronic Stress) Pigs | [10] | ||

| Acute Stress (Control) | Attenuated response vs. loose-housed | Unchanged vs. loose-housed | [10] |

| Acute Stress + Naloxone | Greater increment vs. loose-housed | Greater increment vs. loose-housed | [10] |

| Data are presented as mean ± SEM where available. Absolute values for tethered pigs were not provided in the abstract but relational changes were described. |

Key Experimental Protocols

Naloxone Blockade During Acute Stress in Swine

This protocol provides a generalized methodology based on experiments designed to investigate the role of endogenous opioids on the HPA axis in pigs.[9][10]

-

Animal Model: Cyclic female pigs, housed either loosely (control) or in tethers (chronic stress model).

-

Acclimatization: Animals are habituated to housing conditions and handling procedures to minimize baseline stress. Catheters are surgically implanted for stress-free blood sampling.

-

Experimental Design: A crossover or parallel-group design is used where pigs are subjected to an acute stressor with and without an opioid antagonist.

-

Groups:

-

Control (e.g., saline injection, no stress)

-

Acute Stress Only (e.g., saline injection + stressor)

-

Naloxone + Acute Stress (e.g., naloxone injection + stressor)

-

-

Antagonist Administration: The opioid receptor antagonist naloxone is administered as an intravenous (IV) bolus (e.g., 0.5 - 2.0 mg/kg body weight) prior to the stressor.[9][14]

-

Stressor: A standardized acute stressor, such as a 15-20 minute nose-snare restraint, is applied.[10][14]

-

-

Data Collection:

-

Blood Sampling: Serial blood samples are collected at regular intervals (e.g., every 10-15 minutes) before, during, and after the stress protocol via the indwelling catheter.

-

Hormone Analysis: Plasma is separated and analyzed for ACTH and cortisol concentrations using validated radioimmunoassays (RIA) or ELISA kits.

-

-

Statistical Analysis: Hormone concentration profiles over time are analyzed using methods such as Analysis of Variance (ANOVA) with repeated measures to determine significant differences between treatment groups.

Potential Signaling Pathways

The specific signaling pathway for β-LPH (1-10) is unknown. However, the primary downstream effector, β-endorphin, acts through classical opioid receptors (mu, delta, kappa), which are G-protein coupled receptors (GPCRs). In the context of HPA axis modulation, β-endorphin released from the pituitary or hypothalamus is believed to act on presynaptic opioid receptors on hypothalamic neurons (e.g., CRH neurons), inhibiting their firing and subsequent stimulation of the pituitary, thereby reducing ACTH release.

Conclusion and Future Directions

The N-terminal fragment β-Lipotropin (1-10) is a poorly understood peptide in porcine physiology. In contrast, the processing of its parent molecule, β-LPH, into β-endorphin is a critical event. This pathway provides the substrate for the endogenous opioid system, which plays a significant, inhibitory role in modulating the HPA axis and the overall stress response in pigs. The increased opioid tone observed under chronic stress suggests an important adaptive process that may be relevant to animal welfare and production.

Future research is required to determine if β-LPH (1-10) has any intrinsic biological activity or if it is merely an inactive cleavage product. Investigating its potential binding to known or novel receptors and its physiological effects in vitro and in vivo would be necessary first steps to elucidate any functional role.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proopiomelanocortin - Wikipedia [en.wikipedia.org]

- 5. Lipotropin - Wikipedia [en.wikipedia.org]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. 5-formyl-ctp.com [5-formyl-ctp.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Chronic stress increases the opioid-mediated inhibition of the pituitary-adrenocortical response to acute stress in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Sequential formation of beta-endorphin-related peptides in porcine pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of endogenous opioid system in the regulation of the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stress and nursing in the pig: role of HPA axis and endogenous opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Porcine Beta-Lipotropin (1-10)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery and history of porcine Beta-Lipotropin (β-LPH), with a specific focus on its N-terminal fragment, β-Lipotropin (1-10). Beta-Lipotropin is a 90-amino acid polypeptide hormone synthesized in the pituitary gland.[1] Initially identified for its lipolytic activity, subsequent research revealed its pivotal role as a prohormone for smaller, biologically active peptides, most notably the endorphins.[2][3] This document details the seminal experiments that led to its isolation and characterization, providing comprehensive experimental protocols and quantitative data for the scientific community.

The Dawn of Discovery: Isolation of a Novel Pituitary Peptide

In the early 1960s, a new, biologically active peptide was isolated from sheep pituitary glands by Yehudith Birk and Choh Hao Li.[4] This peptide, which they named lipotropin, exhibited potent lipolytic activity.[4][5] The following sections detail the pioneering methods used in its discovery, which laid the groundwork for future research into what would become known as porcine beta-lipotropin.

Experimental Protocol: Isolation of Lipotropin from Pituitary Glands

The original method for the isolation of lipotropin from sheep pituitary glands, as described by Birk and Li in 1964, is outlined below. This protocol served as the foundation for the subsequent isolation of porcine β-LPH.

Starting Material: Acid-acetone extracts of sheep pituitaries.[6]

Step 1: Carboxymethyl Cellulose (CMC) Chromatography [6]

-

A crude protein fraction was subjected to column chromatography on carboxymethyl cellulose.

-

Elution was performed with a gradient of ammonium (B1175870) acetate (B1210297) buffer.

-

This initial step yielded a new, proteinaceous component.[6]

Step 2: Further Purification on CMC Column [6]

-

The newly identified fraction was further purified by a second round of chromatography on a CMC column.

-

Elution was initiated with 0.01 M ammonium acetate buffer at pH 4.6, followed by a gradient with 0.1 M ammonium acetate at pH 6.7.[6]

Step 3: Exclusion Chromatography on Sephadex G-75

-

The purified fraction from the CMC column was then subjected to exclusion chromatography on a Sephadex G-75 column.

-

The column was equilibrated and eluted with 0.1 M acetic acid.

-

This step served to separate the peptide based on its molecular size.

Step 4: Purity Assessment [6]

-

The homogeneity of the final product was assessed by several methods:

This multi-step purification process yielded a highly purified peptide, which was then subjected to further characterization.

Unraveling the Structure: Sequencing of Porcine Beta-Lipotropin

Following its isolation, the primary structure of lipotropin was determined. While the initial complete sequencing was performed on the ovine peptide, subsequent studies elucidated the amino acid sequence of porcine β-LPH.[2][7] The N-terminal 1-10 amino acid sequence of porcine beta-lipotropin is H-Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala-OH.

Amino Acid Composition of Porcine Beta-Lipotropin

The amino acid composition of porcine β-LPH was determined through acid hydrolysis followed by analysis on an amino acid analyzer. This data was crucial for the subsequent sequencing efforts.

| Amino Acid | Number of Residues |

| Aspartic Acid | 8 |

| Threonine | 5 |

| Serine | 4 |

| Glutamic Acid | 10 |

| Proline | 7 |

| Glycine | 9 |

| Alanine | 8 |

| Valine | 2 |

| Methionine | 2 |

| Isoleucine | 1 |

| Leucine | 6 |

| Tyrosine | 3 |

| Phenylalanine | 3 |

| Lysine | 9 |

| Histidine | 1 |

| Arginine | 3 |

| Tryptophan | 1 |

Table 1: Amino Acid Composition of Porcine Beta-Lipotropin.

The Prohormone Concept: A Paradigm Shift

A significant breakthrough in the understanding of β-lipotropin came with the discovery that it serves as a prohormone for other biologically active peptides.[3][8] It was found that β-LPH is itself a fragment of a larger precursor molecule, pro-opiomelanocortin (POMC).[9][10]

This discovery fundamentally changed the perspective on β-lipotropin, establishing it as a key player in the complex network of pituitary hormones and neuropeptides.

Biological Activity of Beta-Lipotropin and its Fragments

The biological activities of β-lipotropin and its fragments are diverse. While the intact molecule exhibits lipolytic and aldosterone-stimulating properties, its fragments possess distinct functions.[4][11]

Lipolytic Activity

The initial discovery of β-lipotropin was based on its ability to mobilize lipids from adipose tissue.[4] This activity was assessed using in vitro bioassays with isolated adipocytes.

Aldosterone-Stimulating Activity

Later studies revealed that β-lipotropin can stimulate the production of aldosterone (B195564) from adrenal capsular cells, suggesting a role in the regulation of this mineralocorticoid.[11]

Opioid Activity of C-Terminal Fragments

The most significant finding regarding the biological activity of β-lipotropin fragments was the discovery of the potent opioid activity of its C-terminal fragments, the endorphins.[12][13] This discovery opened up a new field of research into endogenous opioid peptides.

Biological Activity of the N-Terminal Fragment: Beta-Lipotropin (1-10)

The N-terminal fragment, β-Lipotropin (1-10), has been described as a "morphine-like substance," suggesting potential opioid or other neuromodulatory activities. However, detailed quantitative data on the specific biological activity of the porcine (1-10) fragment remains an area for further investigation.

Detection and Quantification: Radioimmunoassay

The development of radioimmunoassays (RIAs) was instrumental in advancing the study of β-lipotropin and its fragments, allowing for their sensitive and specific quantification in biological samples.[14][15]

Experimental Protocol: Radioimmunoassay for N-Terminal Beta-Lipotropin

The following is a generalized protocol for a competitive radioimmunoassay for the detection of the N-terminal region of β-lipotropin.

Materials:

-

Antibody: A specific antiserum that recognizes the N-terminal region of β-lipotropin.[14]

-

Radiolabeled Tracer: 125I-labeled β-lipotropin or a fragment thereof.

-

Standard: Purified β-lipotropin or the N-terminal fragment of known concentration.

-

Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier (e.g., bovine serum albumin).

-

Separation Agent: Second antibody (e.g., goat anti-rabbit IgG) or a solid-phase separation system.

Procedure:

-

Preparation of Standard Curve: A series of dilutions of the standard β-lipotropin is prepared in the assay buffer.

-

Assay Setup: To a series of tubes, the following are added in order:

-

Assay buffer

-

Standard or unknown sample

-

Specific antiserum

-

Radiolabeled tracer

-

-

Incubation: The tubes are incubated to allow for the competitive binding of labeled and unlabeled antigen to the antibody.

-

Separation of Bound and Free Tracer: The antibody-bound tracer is separated from the free tracer using the chosen separation agent.

-

Counting: The radioactivity in the bound fraction is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound tracer against the concentration of the standard. The concentration of β-lipotropin in the unknown samples is then determined by interpolation from the standard curve.

Conclusion

The discovery of porcine beta-lipotropin and the subsequent elucidation of its role as a prohormone represent a landmark in endocrinology and neuroscience. From its initial characterization as a lipolytic factor to the recognition of its C-terminal fragments as potent endogenous opioids, the story of β-lipotropin is a testament to the dynamic nature of scientific inquiry. The N-terminal fragment, β-Lipotropin (1-10), while less studied, holds potential for further investigation into its physiological significance. This technical guide provides a comprehensive overview of the foundational research in this field, offering valuable insights and detailed methodologies for contemporary researchers.

References

- 1. Total synthesis of human beta-lipotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. beta-Lipotropin as a prohormone for the morphinomimetic peptides endorphins and enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ISOLATION AND PROPERTIES OF A NEW, BIOLOGICALLY ACTIVE PEPTIDE FROM SHEEP PITUITARY GLANDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LIPOTROPIN, A NEW ACTIVE PEPTIDE FROM PITUITARY GLANDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid sequence of porcine beta-lipotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pituitary peptide relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Beta-lipotropin: a new aldosterone-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. A specific radioimmunoassay for human beta-lipotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of a radioimmunoassay for beta-endorphin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Role of Porcine Beta-Lipotropin (1-10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of porcine Beta-Lipotropin (β-LPH) and its N-terminal fragment, β-LPH (1-10). While the endogenous role of the specific β-LPH (1-10) fragment in swine is not well-documented in publicly available research, this document synthesizes the broader context of its precursor molecule, proopiomelanocortin (POMC), and the known physiological activities of related fragments. This guide outlines the biosynthetic pathway of β-LPH, discusses its potential physiological functions by inference, and provides detailed experimental protocols relevant to the study of endogenous peptides in porcine models. The information presented is intended to serve as a foundational resource for researchers investigating the potential roles of POMC-derived peptides in swine physiology and pharmacology.

Introduction

Beta-Lipotropin is a polypeptide hormone derived from the precursor protein proopiomelanocortin (POMC). In porcine species, as in other mammals, POMC is a multifaceted precursor that is enzymatically cleaved to produce a range of biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and endorphins. β-LPH itself is a significant fragment of POMC and serves as a precursor to other important peptides, most notably β-endorphin, an endogenous opioid with potent analgesic properties.

The specific fragment, porcine Beta-Lipotropin (1-10), is commercially available as a synthetic peptide and is often described as a "morphine-like peptide"[1][2]. However, its physiological significance as a distinct, endogenously produced and active molecule in pigs remains to be fully elucidated. This guide will explore the knowns and unknowns surrounding this peptide, providing a framework for future research.

Biosynthesis of Porcine Beta-Lipotropin and its Fragments

The generation of Beta-Lipotropin and its derivatives is a complex, tissue-specific process governed by the expression of the POMC gene and the activity of various prohormone convertases.

2.1. POMC Gene Expression and Processing

The POMC gene is primarily expressed in the pituitary gland and the arcuate nucleus of the hypothalamus in pigs. The POMC preproprotein undergoes extensive post-translational modification, including glycosylation and proteolytic cleavage at specific basic amino acid pairs by prohormone convertases such as PC1/3 and PC2. The differential expression and activity of these enzymes in various tissues dictate the profile of resulting peptides.

dot

Figure 1: Simplified POMC Processing Pathway. This diagram illustrates the cleavage of POMC into major peptide families. The generation of β-LPH (1-10) as a distinct endogenous peptide is hypothetical.

2.2. Potential Generation of Beta-Lipotropin (1-10)

The existence of β-LPH (1-10) as a stable, functional endogenous peptide would necessitate a specific enzymatic cleavage event at the 10th and 11th amino acid positions of the full-length β-LPH molecule. While the processing of β-LPH to yield γ-Lipotropin and β-Endorphin is well-characterized, the cleavage that would produce the 1-10 fragment is not currently established in the scientific literature. It is possible that this fragment represents a transient intermediate in the degradation of β-LPH or is produced under specific, yet-to-be-identified physiological conditions.

Potential Endogenous Roles of Porcine Beta-Lipotropin (1-10)

Given the limited direct evidence for the endogenous role of porcine β-LPH (1-10), its potential functions are largely inferred from the activities of its parent molecule and other POMC-derived peptides.

3.1. Opioid and Nociceptive Modulation

The description of synthetic β-LPH (1-10) as a "morphine-like peptide" suggests a potential role in nociception and pain modulation. While β-endorphin is the primary opioid peptide derived from β-LPH, it is plausible that other fragments, including the N-terminal portion, could interact with opioid or other receptors involved in pain signaling pathways. However, in vivo studies in pigs to confirm such an effect are lacking. Research in other species on various lipotropin fragments has shown that some possess analgesic properties[3].

3.2. Metabolic Regulation

Full-length porcine β-lipotropin has been shown to influence lipid metabolism[4]. It is conceivable that fragments of β-LPH could also have metabolic activities. Further research is needed to determine if β-LPH (1-10) plays any role in regulating metabolic processes in swine.

Quantitative Data

Currently, there is a lack of quantitative data in the scientific literature regarding the in vivo concentrations, receptor binding affinities, and dose-response effects of endogenous porcine Beta-Lipotropin (1-10). The following table summarizes qualitative information and data for the parent molecule and its well-characterized fragments.

| Peptide | Source | Primary Function(s) | Receptor Affinity |

| Proopiomelanocortin (POMC) | Pituitary, Hypothalamus | Precursor to ACTH, MSHs, β-LPH, β-endorphin | N/A |

| β-Lipotropin (β-LPH) | Pituitary | Precursor to γ-LPH and β-endorphin; lipolytic activity | Low |

| β-Endorphin (β-LPH 61-91) | Pituitary, Brain | Potent analgesia, stress response | High affinity for μ-opioid receptors |

| β-Lipotropin (1-10) | Hypothetical endogenous, commercially synthetic | Described as "morphine-like"; endogenous role unconfirmed | Unknown |

Experimental Protocols

The study of endogenous peptides like β-LPH (1-10) in porcine models requires sensitive and specific methodologies. Below are detailed protocols for key experimental approaches that could be adapted for this purpose.

5.1. Protocol for Identification and Quantification of Endogenous Peptides in Porcine Brain Tissue

This protocol is adapted from methodologies used for the large-scale analysis of endogenous peptides in the porcine brain[5].

-

Objective: To identify and quantify novel peptides, potentially including β-LPH (1-10), from porcine brain tissue.

-

Materials:

-

Porcine brain tissue

-

Liquid nitrogen

-

Homogenization buffer (e.g., acidic ethanol) with protease inhibitors

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with reverse-phase and ion-exchange columns

-

Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF/TOF)

-

Peptide sequencing software

-

-

Procedure:

-

Tissue Extraction: Immediately after collection, snap-freeze porcine brain tissue in liquid nitrogen to minimize proteolytic degradation. Homogenize the frozen tissue in an acidic buffer containing a cocktail of protease inhibitors.

-

Peptide Purification: Centrifuge the homogenate at high speed to pellet cellular debris. Subject the supernatant to solid-phase extraction to enrich for peptides and remove larger proteins and lipids.

-

Chromatographic Separation: Employ a two-dimensional HPLC approach. First, separate the peptide extract by ion-exchange chromatography. Then, subject each fraction from the first dimension to a second dimension of separation using reverse-phase HPLC.

-

Mass Spectrometry Analysis: Analyze the fractions from the second HPLC dimension using a high-resolution mass spectrometer to determine the mass-to-charge ratio of the peptides.

-

Peptide Identification: Use tandem mass spectrometry (MS/MS) to fragment the peptides and obtain amino acid sequence information. Search the resulting fragmentation patterns against a porcine protein database to identify the peptides.

-

-

Expected Outcome: Identification and relative quantification of a wide range of endogenous peptides. This peptidomic approach offers the potential to discover novel, naturally occurring fragments of β-LPH.

dot

Figure 2: Workflow for Endogenous Peptide Identification. This diagram outlines the key steps in a peptidomics experiment for discovering novel peptides in porcine tissue.

5.2. Protocol for In Vivo Assessment of Analgesic Effects

This hypothetical protocol is designed to test the analgesic properties of exogenously administered β-LPH (1-10) in a porcine model.

-

Objective: To determine if synthetic porcine β-LPH (1-10) has analgesic effects in vivo.

-

Materials:

-

Finishing pigs

-

Synthetic porcine β-LPH (1-10)

-

Vehicle control (e.g., sterile saline)

-

Naloxone (B1662785) (opioid antagonist)

-

Nociceptive testing apparatus (e.g., thermal or mechanical stimulus device)

-

Intravenous or intracerebroventricular catheterization equipment

-

-

Procedure:

-

Animal Preparation: Acclimate pigs to the testing environment and handling procedures. Surgically implant catheters for substance administration if necessary.

-

Baseline Nociceptive Testing: Establish a baseline pain threshold for each pig using a standardized thermal or mechanical stimulus.

-

Substance Administration: Administer a predetermined dose of synthetic β-LPH (1-10) or vehicle control. A dose-response study with multiple dose levels is recommended.

-

Post-Administration Nociceptive Testing: At set time points after administration, re-evaluate the pain threshold.

-

Antagonist Challenge: In a subset of animals, administer naloxone prior to β-LPH (1-10) to determine if any observed analgesic effects are mediated by classical opioid receptors.

-

Data Analysis: Compare the changes in pain threshold between the treatment and control groups using appropriate statistical methods.

-

-

Expected Outcome: Determination of whether β-LPH (1-10) exhibits analgesic properties in pigs and if these effects are reversible by an opioid antagonist.

Signaling Pathways

The signaling pathways for a potential endogenous β-LPH (1-10) are unknown. However, based on its "morphine-like" description and its origin from a precursor to β-endorphin, a hypothetical signaling pathway would involve opioid receptors.

dot

Figure 3: Hypothetical Opioid Receptor Signaling. This diagram illustrates a potential mechanism of action for β-LPH (1-10) if it interacts with Gi/o-coupled opioid receptors, leading to reduced neurotransmitter release and an analgesic effect.

Conclusion and Future Directions

The endogenous role of porcine Beta-Lipotropin (1-10) is a nascent area of research. While its existence as a synthetic peptide with purported morphine-like activity is noted, its physiological relevance in swine is yet to be established. Future research should focus on:

-

Peptidomic analyses of porcine pituitary and brain tissues to definitively identify the presence and quantify the levels of endogenous β-LPH (1-10).

-

Receptor binding assays to identify potential receptors for this peptide.

-

In vivo studies in porcine models to elucidate its physiological effects on nociception, metabolism, and other systems.

This guide provides a foundational framework for researchers to begin exploring the potential significance of this and other novel POMC-derived peptides in porcine physiology. The methodologies and background information presented herein should facilitate the design of experiments aimed at filling the current knowledge gaps.

References

- 1. apexbt.com [apexbt.com]

- 2. adooq.com [adooq.com]

- 3. C-fragment of lipotropin--an endogenous potent analgesic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of porcine beta-lipotropic hormone on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of endogenous peptides in the porcine brain: possible construction of peptidome, a fact database for endogenous peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Lipotropin (1-10): An In-Depth Technical Guide on the N-Terminal Prohormone Fragment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-Lipotropin (β-LPH), a 90-amino acid polypeptide, is a critical prohormone synthesized in the pituitary gland through the cleavage of pro-opiomelanocortin (POMC). While β-LPH itself is generally considered to have limited direct biological activity, it serves as the precursor to a cascade of potent neuropeptides and hormones, including the endogenous opioid β-endorphin and melanocyte-stimulating hormones (MSHs). This technical guide focuses specifically on the N-terminal fragment of β-Lipotropin, designated as Beta-Lipotropin (1-10). Despite being a distinct product of POMC processing, the independent biological function, receptor interactions, and signaling pathways of β-LPH (1-10) remain largely uncharacterized in peer-reviewed literature. This document synthesizes the available information on the generation and context of β-LPH (1-10), highlights the current knowledge gaps, and provides generalized experimental protocols relevant to the study of peptide hormones, which can be adapted for the investigation of this enigmatic fragment.

Introduction

The pro-opiomelanocortin (POMC) gene encodes a large precursor protein that undergoes extensive, tissue-specific post-translational processing to yield a diverse array of biologically active peptides.[1][2][3][4] This intricate processing pathway is fundamental to the regulation of numerous physiological functions, including stress response, pain modulation, energy homeostasis, and pigmentation.[3][5] One of the primary products of initial POMC cleavage is β-Lipotropin (β-LPH).[6][7] While much of the research on β-LPH has concentrated on its C-terminal and internal fragments, such as β-endorphin and β-melanocyte-stimulating hormone (β-MSH), the N-terminal fragment, β-Lipotropin (1-10), has received considerably less scientific attention.

This guide aims to provide a comprehensive overview of β-Lipotropin (1-10) by first detailing its origin within the broader context of POMC processing. It will then address the current understanding of its potential biological role, which is largely inferred and not yet substantiated by robust quantitative data. Finally, this document will outline relevant experimental methodologies and visualizations to facilitate future research into the pharmacology and function of this prohormone fragment.

The Genesis of Beta-Lipotropin (1-10): A Fragment of POMC Processing

The synthesis of β-Lipotropin (1-10) is an integral part of the POMC processing cascade, which primarily occurs in the anterior pituitary gland.[6][7] The process is initiated by the enzymatic cleavage of the 285-amino acid POMC precursor protein by prohormone convertases, principally PC1/3.[1][2]

This initial cleavage yields adrenocorticotropic hormone (ACTH) and the 90-amino acid polypeptide, β-Lipotropin.[6][7] Subsequently, β-Lipotropin itself serves as a prohormone and can be further processed into smaller, biologically active peptides. Notably, β-LPH contains the sequences for γ-Lipotropin, β-melanocyte-stimulating hormone (β-MSH), and β-endorphin.[6] The N-terminal 10 amino acid sequence of β-Lipotropin is thus designated as β-Lipotropin (1-10).

Biological Activity and Putative Function: An Area of Active Inquiry

Currently, there is a significant dearth of published, peer-reviewed studies that definitively characterize the biological activity of the isolated β-Lipotropin (1-10) fragment. Commercial suppliers of this peptide often describe it as a "morphine-like peptide"; however, this assertion is not substantiated by publicly available quantitative data from receptor binding or functional assays.

The biological activities of other fragments of β-Lipotropin are well-documented:

-

β-Endorphin (β-LPH 61-91): A potent endogenous opioid that binds to opioid receptors, eliciting analgesic and mood-altering effects.

-

β-Melanocyte-Stimulating Hormone (β-MSH; within γ-LPH): Interacts with melanocortin receptors, playing a role in pigmentation and energy homeostasis.[8]

Some studies have investigated the effects of the full-length β-Lipotropin molecule. For instance, β-Lipotropin has been shown to stimulate aldosterone (B195564) production in rat adrenal gland cells, an effect that appears to be independent of the cyclic AMP pathway and mediated by receptors distinct from those for ACTH or angiotensin II. This activity is likely attributable to the β-MSH sequence contained within the larger β-Lipotropin molecule.

It is plausible that β-Lipotropin (1-10) may have its own unique biological functions or may act to modulate the activity of other POMC-derived peptides. However, without dedicated research, its role remains speculative.

Quantitative Data

As of the latest review of scientific literature, no specific quantitative data regarding the receptor binding affinities (Ki), potency (EC50/IC50), or other pharmacological parameters for Beta-Lipotropin (1-10) are available. The following table is provided as a template for future research findings.

| Peptide | Receptor Target | Binding Affinity (Ki) (nM) | Functional Potency (EC50/IC50) (nM) | Assay Type | Reference |

| Beta-Lipotropin (1-10) | To be determined | Data not available | Data not available | Data not available | N/A |

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of Beta-Lipotropin (1-10)'s biological activity.

Radioligand Binding Assay for Receptor Interaction

This protocol is designed to determine if β-Lipotropin (1-10) binds to specific cell surface receptors, such as opioid or melanocortin receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cell lines expressing the receptor of interest (e.g., CHO cells transfected with µ-opioid receptor).

-

Harvest cells and homogenize in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane preparation in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]-DAMGO for µ-opioid receptor), and varying concentrations of unlabeled β-Lipotropin (1-10).

-

Incubate the mixture to allow for competitive binding.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding of the radioligand at each concentration of β-Lipotropin (1-10).

-

Generate a dose-response curve and determine the inhibitory constant (Ki) to quantify the binding affinity of β-Lipotropin (1-10) for the receptor.

-

Functional Assay for Signaling Pathway Activation

This protocol can be used to assess whether β-Lipotropin (1-10) activates intracellular signaling pathways upon binding to a receptor.

Methodology (Example: cAMP Assay):

-

Cell Culture and Treatment:

-

Plate cells expressing the receptor of interest in a multi-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of β-Lipotropin (1-10). Include a known agonist as a positive control.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular contents.

-

Measure the concentration of cAMP in the cell lysates using a commercially available ELISA or HTRF assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve for cAMP production in response to β-Lipotropin (1-10).

-

Calculate the EC50 value to determine the potency of β-Lipotropin (1-10) in activating the signaling pathway.

-

Conclusion and Future Directions

Beta-Lipotropin (1-10) represents a scientifically intriguing yet understudied fragment of the complex POMC prohormone. Its precise biological role, receptor targets, and downstream signaling effects are currently unknown. The lack of quantitative data necessitates dedicated research to elucidate its function. The experimental frameworks provided in this guide offer a starting point for investigators to explore the pharmacology of this peptide. Future research should focus on systematic screening against a panel of receptors, particularly orphan G-protein coupled receptors, and functional assays to measure downstream signaling events. Unraveling the potential biological significance of β-Lipotropin (1-10) will contribute to a more complete understanding of the intricate regulatory network governed by POMC-derived peptides and may reveal novel therapeutic targets.

References

- 1. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of β-Lipotropin and β-Lipotropin-derived Peptides on Aldosterone Production in the Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Morphinomimetic activity of synthetic fragments of beta-lipotropin and analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACTH (1-10) (POMC, Adrenocorticotropin, beta Lipotropin, alpha (beta) Melanocyte Stimulating Hormone, CLIP, Corticotropin-lipotropin precursor, LPH, MSH, NPP, POC, Pro-opiomelanocortin) | BIOZOL [biozol.de]

- 7. apexbt.com [apexbt.com]

- 8. Melanocortin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physiological Effects of Porcine Beta-Lipotropin (1-10)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine Beta-Lipotropin (1-10) is the N-terminal decapeptide fragment of β-Lipotropin, a pituitary hormone derived from pro-opiomelanocortin (POMC). While β-Lipotropin itself is a larger polypeptide with a range of biological activities and serves as a precursor to endogenous opioids, the physiological roles of its specific fragments are a subject of ongoing research. This technical guide provides a comprehensive overview of the known physiological effects of porcine Beta-Lipotropin (1-10), with a focus on its steroidogenic, opioid-like, and metabolic activities. The information presented herein is intended to support further research and drug development efforts centered on this peptide fragment.

Core Physiological Effects

Current scientific evidence indicates that porcine Beta-Lipotropin and its related fragments exert measurable effects in three primary physiological areas: adrenal steroidogenesis, opioid receptor modulation, and lipid metabolism.

Steroidogenic Effects

Beta-Lipotropin has been demonstrated to stimulate the production of aldosterone (B195564) and other corticosteroids in adrenal gland cells. This effect is particularly relevant in the context of adrenal physiology and the regulation of electrolyte balance and stress responses.

| Peptide | Cell Type | Steroid Measured | Concentration Range | Observed Effect | Reference |

| Ovine β-Lipotropin | Rat Adrenal Capsular Cells | Aldosterone | 10 nM - 1 µM | Significant dose-dependent stimulation | [1] |

| β-Lipotropin | Guinea Pig Adrenal Cells | Cortisol | 10⁻⁸ M | 6-fold increase over basal production | [2] |

| β-Lipotropin | Guinea Pig Adrenal Cells | Androstenedione | 10⁻⁸ M | 4-fold increase over basal production | [2] |

| β-Lipotropin | Guinea Pig Adrenal Cells | Dehydroepiandrosterone (DHEA) | 10⁻⁸ M | 5-fold increase over basal production | [2] |

Objective: To determine the effect of porcine Beta-Lipotropin (1-10) on aldosterone and corticosterone (B1669441) production in isolated rat adrenal cells.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Collagenase type II

-

Krebs-Ringer bicarbonate buffer with 0.2% glucose (KRBG)

-

Bovine serum albumin (BSA)

-

Porcine Beta-Lipotropin (1-10)

-

ACTH (1-24) (positive control)

-

Angiotensin II (positive control)

-

Aldosterone and corticosterone radioimmunoassay (RIA) kits

-

96-well culture plates

-

Incubator (37°C, 95% O₂/5% CO₂)

Procedure:

-

Adrenal Gland Isolation and Cell Dispersion:

-

Sacrifice rats by decapitation and aseptically remove adrenal glands.

-

Separate the adrenal capsules (zona glomerulosa) from the inner zones (zona fasciculata/reticularis).

-

Mince the tissues and incubate with collagenase in KRBG buffer to disperse the cells.

-

Filter the cell suspension to remove undigested tissue and wash the cells with KRBG containing 0.5% BSA.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Incubation and Treatment:

-

Resuspend the adrenal cells in KRBG with 0.5% BSA to a final concentration of 1 x 10⁵ cells/mL.

-

Aliquot 200 µL of the cell suspension into each well of a 96-well plate.

-

Add 20 µL of varying concentrations of porcine Beta-Lipotropin (1-10) (e.g., 10⁻¹⁰ to 10⁻⁶ M), ACTH (1-24), or Angiotensin II to the respective wells. Include a vehicle control.

-

Incubate the plate at 37°C in a humidified atmosphere of 95% O₂/5% CO₂ for 2 hours.

-

-

Hormone Measurement:

-

Following incubation, centrifuge the plate to pellet the cells.

-

Collect the supernatant for steroid measurement.

-

Quantify the concentration of aldosterone and corticosterone in the supernatant using specific RIA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Express steroid production as ng/10⁵ cells/2 hours.

-

Plot dose-response curves and determine the EC₅₀ for each peptide.

-

Studies suggest that the steroidogenic effect of β-lipotropin is mediated through the ACTH receptor and involves the conversion of cholesterol to pregnenolone, a critical rate-limiting step in steroid synthesis.[2] Interestingly, unlike ACTH, β-lipotropin-induced aldosterone production does not appear to involve an increase in intracellular cyclic AMP (cAMP).[1]

Opioid-like Activity

Fragments of β-Lipotropin are known to possess opioid activity. While direct quantitative data for the (1-10) fragment is limited, its structural relationship to other opioid peptides suggests potential interaction with opioid receptors.

| Peptide Fragment | Assay | Relative Potency (Met-Enkephalin = 1) | Reference |

| β-Endorphin (β-LPH 61-91) | Guinea Pig Ileum Bioassay | ~4.5 | |

| α-Endorphin (β-LPH 61-76) | Guinea Pig Ileum Bioassay | ~0.2 | |

| γ-Endorphin (β-LPH 61-77) | Guinea Pig Ileum Bioassay | ~0.15 |

Objective: To assess the opioid-like activity of porcine Beta-Lipotropin (1-10) by measuring its effect on the contractility of isolated guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution

-

Porcine Beta-Lipotropin (1-10)

-

Morphine (positive control)

-

Naloxone (B1662785) (opioid antagonist)

-

Organ bath with an isotonic transducer and recording system

-

Carbogen gas (95% O₂/5% CO₂)

Procedure:

-

Tissue Preparation:

-

Sacrifice the guinea pig by cervical dislocation.

-

Isolate a segment of the terminal ileum and place it in warm Tyrode's solution.

-

Clean the mesentery and gently flush the lumen with Tyrode's solution.

-

Cut the ileum into 2-3 cm segments.

-

-

Organ Bath Setup:

-

Mount a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

-

Connect one end of the tissue to a fixed point and the other to an isotonic transducer to record contractions.

-

Allow the tissue to equilibrate for 30-60 minutes, with regular washing every 15 minutes.

-

-

Drug Administration and Response Measurement:

-

Establish a baseline of spontaneous contractions.

-

Add increasing concentrations of porcine Beta-Lipotropin (1-10) to the organ bath and record the resulting inhibition of electrically-induced or spontaneous contractions.

-

After each dose, wash the tissue thoroughly and allow it to return to baseline before administering the next dose.

-

Perform a cumulative or non-cumulative dose-response curve.

-

To confirm opioid receptor mediation, pre-incubate the tissue with naloxone before adding Beta-Lipotropin (1-10) and observe for antagonism of the inhibitory effect.

-

Construct a dose-response curve for morphine as a positive control.

-

-

Data Analysis:

-

Measure the amplitude of contractions and express the inhibitory effect as a percentage of the baseline.

-

Plot dose-response curves and calculate the IC₅₀ for Beta-Lipotropin (1-10) and morphine.

-

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This cascade ultimately modulates ion channel activity and neurotransmitter release.

Metabolic Effects

Early studies have suggested a role for β-Lipotropin in lipid metabolism, specifically in stimulating lipolysis.

| Peptide | Tissue | Minimal Effective Concentration | Observed Effect | Reference |

| β-Lipotropin | Rabbit Adipocytes (perifusion) | 10⁻¹³ - 10⁻¹⁴ M | Stimulation of glycerol (B35011) release | |

| β-Lipotropin | Rabbit Adipocytes (incubation) | 10⁻⁹ M | Stimulation of glycerol release |

Objective: To measure the effect of porcine Beta-Lipotropin (1-10) on lipolysis in isolated adipocytes.

Materials:

-

Adipose tissue (e.g., from rabbit or rat)

-

Collagenase type I

-

Krebs-Ringer bicarbonate buffer with 4% BSA (KRB-BSA)

-

Porcine Beta-Lipotropin (1-10)

-

Isoproterenol (B85558) (positive control)

-

Glycerol assay kit

-

Multi-well plates

-

Shaking water bath (37°C)

Procedure:

-

Adipocyte Isolation:

-

Mince adipose tissue and digest with collagenase in KRB-BSA buffer in a shaking water bath.

-

Filter the digest through nylon mesh to remove undigested tissue.

-

Allow the mature adipocytes to float and wash them several times with fresh KRB-BSA buffer.

-

Resuspend the isolated adipocytes in fresh KRB-BSA buffer.

-

-

Lipolysis Assay:

-

Aliquot the adipocyte suspension into wells of a multi-well plate.

-

Add various concentrations of porcine Beta-Lipotropin (1-10) or isoproterenol to the wells. Include a vehicle control.

-

Incubate the plate in a shaking water bath at 37°C for 1-2 hours.

-

-

Glycerol Measurement:

-

At the end of the incubation, carefully collect the infranatant (the aqueous layer below the floating adipocytes).

-

Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit.

-

-

Data Analysis:

-

Express lipolysis as the amount of glycerol released per mg of cellular lipid or per 10⁶ cells.

-

Construct dose-response curves to determine the potency of Beta-Lipotropin (1-10).

-

Conclusion

Porcine Beta-Lipotropin (1-10) is a peptide fragment with demonstrated physiological effects on steroidogenesis, opioid receptor modulation, and lipid metabolism. The data and protocols presented in this technical guide provide a foundation for further investigation into the specific mechanisms of action and potential therapeutic applications of this and related peptides. Future research should focus on elucidating the precise receptor interactions and downstream signaling pathways, as well as conducting in vivo studies to validate these in vitro findings. A deeper understanding of the physiological role of Beta-Lipotropin (1-10) will be invaluable for the development of novel therapeutics in endocrinology, neuroscience, and metabolic diseases.

References

The Relationship Between Porcine Pro-opiomelanocortin (POMC) and β-Lipotropin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthesis and processing of porcine pro-opiomelanocortin (POMC), with a specific focus on its relationship to β-Lipotropin (β-LPH) and its derivatives. The pig serves as a critical biomedical model, and understanding the nuances of its neuroendocrine pathways is paramount for research in metabolism, stress response, and pharmacology.

Introduction to the Porcine POMC System

Pro-opiomelanocortin is a large, inactive precursor protein that is synthesized in various tissues, most notably the anterior and intermediate lobes of the pituitary gland and neurons in the arcuate nucleus of the hypothalamus.[1] Through a series of highly regulated, tissue-specific proteolytic cleavages, POMC gives rise to a diverse array of smaller, biologically active peptides.[2][3] These include adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and endorphins.

Among the primary products of initial POMC processing is β-Lipotropin (β-LPH), a 90-amino acid polypeptide that is itself a prohormone.[4][5] In porcine models, β-LPH is a key intermediate that is further cleaved to produce γ-Lipotropin (γ-LPH) and the endogenous opioid, β-endorphin.[6] The fragment referred to as β-Lipotropin (1-10) constitutes the first ten amino acids of the N-terminal region of β-LPH, which is identical to the N-terminus of γ-LPH. This guide details the molecular journey from the POMC gene to the generation of these critical signaling peptides in the pig.

Porcine POMC Gene Expression

The POMC gene is robustly expressed in the porcine pituitary and brain. Studies using in situ hybridization have tracked its expression throughout development.

-

Pituitary Gland : The POMC gene is activated as early as fetal day 30 (E30).[6]

-

Brain : POMC transcripts are first detected at E40 in the arcuate nucleus and nucleus medialis thalami.[6]

-

Other Tissues : Expression of the POMC gene has also been identified in porcine follicular cells (theca and granulosa cells) of the ovary, suggesting a role in local ovarian regulation.[7]

The Proteolytic Processing of Porcine POMC

The conversion of the POMC prohormone into its active peptide components is a multi-step process orchestrated by a family of enzymes known as prohormone convertases (PCs). The specific enzymes present in a given tissue dictate the final peptide products.

In the corticotroph cells of the anterior pituitary , processing is primarily carried out by Prohormone Convertase 1 (also known as PC1/3).[8] This enzyme performs the initial, critical cleavage of POMC at a pair of basic amino acid residues (Lys-Arg) to yield two main intermediates: pro-ACTH and β-Lipotropin (β-LPH).[2][3] Further processing in the anterior lobe is limited due to the absence of Prohormone Convertase 2 (PC2).[2][3]

In contrast, the melanotroph cells of the intermediate pituitary express both PC1/3 and PC2.[8] This allows for more extensive processing. Here, β-LPH, generated by PC1/3, is further cleaved by PC2 to yield γ-LPH and β-endorphin.[9] This tissue-specific processing is a fundamental aspect of the POMC system, resulting in different hormonal outputs from different regions of the pituitary.

Quantitative Data on Porcine POMC Processing

Quantitative analysis reveals significant differences in the extent of POMC processing between the lobes of the porcine pituitary. The anterior lobe contains a larger pool of the POMC precursor, while the neurointermediate lobe exhibits much more extensive processing into smaller peptide products.

| Parameter | Anterior Lobe | Neurointermediate Lobe | Reference |

| Total POMC-Related Peptide Content | ~19.8 nmol / lobe | ~7.0 nmol / lobe | [4] |

| Extent of POMC Processing to α-MSH | Low / Not a primary product | 93% | [4] |

| Extent of N-POMC Processing | 2.3% | 25-33% | [4] |

Key Experimental Protocols

The characterization of the porcine POMC-to-β-Lipotropin pathway has relied on a combination of biochemical and molecular biology techniques.

Peptide Extraction and Characterization

A common workflow for identifying and sequencing POMC-derived peptides involves multiple purification and analysis steps.

References

- 1. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beta-Lipotropin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. Lipotropin - Wikipedia [en.wikipedia.org]

- 6. Sequential formation of beta-endorphin-related peptides in porcine pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Proopiomelanocortin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

A Technical Guide to the Morphine-Like Activity of Beta-Lipotropin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the opioid activity originating from Beta-Lipotropin (β-LPH), focusing on the structural basis, mechanism of action, and experimental characterization of its active fragments.

Introduction: Beta-Lipotropin as a Prohormone

Beta-Lipotropin (β-LPH) is a 90-amino acid polypeptide hormone produced in the anterior pituitary gland.[1][2] It is synthesized through the cleavage of a larger precursor protein, pro-opiomelanocortin (POMC).[1][3][4] While β-LPH itself possesses no intrinsic morphinomimetic activity, it serves as a crucial prohormone for a series of potent endogenous opioid peptides, including the endorphins and enkephalins.[5][6] The morphine-like activity associated with β-LPH is entirely attributable to specific fragments derived from its C-terminal region, most notably β-endorphin (β-LPH-[61-91]) and Met-enkephalin (β-LPH-[61-65]).[5][6]

This document provides a technical overview of the generation, mechanism, and quantification of the opioid activity of β-LPH-derived peptides. It will detail the structure-activity relationships, the signaling pathways they trigger, and the experimental protocols used for their characterization. The term "Beta-Lipotropin (1-10)" refers to the N-terminal decapeptide of the full β-LPH sequence; current scientific literature does not support direct morphine-like activity for this specific fragment. The focus, therefore, remains on the well-characterized active sequences.

Biosynthesis and Structure-Activity Relationship

The generation of active opioid peptides from β-LPH is a classic example of post-translational processing. The parent molecule, POMC, is cleaved to produce adrenocorticotropic hormone (ACTH) and β-LPH.[1] Subsequently, β-LPH is further processed to yield smaller, active peptides.[1][7]

The core principle of the structure-activity relationship is that the full-length β-LPH-[1-91] is inactive, while specific C-terminal fragments are potent opioid receptor agonists.[6] The shortest fragment of β-LPH identified to possess full intrinsic morphinomimetic activity is the tetrapeptide β-LPH-[61-64] (Tyr-Gly-Gly-Phe).[5][8] The addition of methionine at position 65 creates Met-enkephalin (β-LPH-[61-65]), a key endogenous opioid.[5][6] The most potent peptide in this series is β-endorphin (β-LPH-[61-91]), which is approximately 18 to 33 times more potent than morphine as an analgesic.[9]

Mechanism of Morphine-Like Activity: Opioid Receptor Signaling

The morphine-like effects of β-LPH fragments are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[9] β-endorphin, the most potent derivative, preferentially binds to the mu-opioid receptor (MOR), the same receptor targeted by morphine.[3][9][10] This binding initiates an intracellular signaling cascade with several key downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The βγ-subunit of the G-protein directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

-

Reduced Neurotransmitter Release: The combined effect of hyperpolarization and decreased calcium influx significantly reduces the presynaptic release of excitatory neurotransmitters, such as substance P, which is crucial for pain signal transmission.[3][10]

In the central nervous system, this signaling cascade ultimately results in analgesia by inhibiting pain transmission pathways.[3][10]

Quantitative Analysis of Opioid Activity

The morphine-like activity of β-LPH fragments is quantified using various in vitro and in vivo assays. The data consistently show a significantly higher potency for C-terminal fragments compared to reference opioids like morphine.

Table 1: Relative Potency of β-LPH Fragments and Other Opioids

| Compound | Assay | Relative Potency | Reference |

| Morphine | Analgesia (various) | 1 | [9] |

| β-Endorphin (β-LPH 61-91) | Analgesia (various) | 18 - 100 | [1][9] |

| Met-Enkephalin (β-LPH 61-65) | Myenteric Plexus Bioassay | 100 (Standard) | [5][8] |

| β-Endorphin (β-LPH 61-91) | Myenteric Plexus Bioassay | 450 | [5][8] |

Table 2: Opioid Receptor Binding Affinities (Ki, nM)

| Peptide | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |

| β-Endorphin (1-31) | High Affinity | Moderate Affinity | Moderate Affinity |

| Met-Enkephalin | Moderate Affinity | High Affinity | Low Affinity |

| Dynorphin A (1-17) | Moderate Affinity | Moderate Affinity | High Affinity |

(Note: Specific Ki values can vary significantly between studies based on tissue preparation and experimental conditions. This table represents the general affinity profile.[11])

Experimental Protocols

The characterization of novel opioid peptides follows a standardized workflow, beginning with in vitro binding and functional assays and progressing to in vivo assessment of analgesic efficacy.[12]

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test peptide for a specific opioid receptor subtype by measuring its ability to compete with a known radiolabeled ligand.[12]

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the target opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in the assay buffer.

-

-

Competition Binding:

-

In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR).

-

Add increasing concentrations of the unlabeled test peptide (the competitor).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radioactive antagonist like naloxone).

-

-

Incubation and Separation:

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: [³⁵S]GTPγS Functional Assay

Objective: To measure the functional activation of a G-protein coupled receptor by a test peptide. This assay quantifies the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[13]

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

-

Assay Reaction:

-

Incubate the membranes in an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS.

-

Add increasing concentrations of the test peptide (agonist).

-

Include control tubes for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for 60 minutes.[13]

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid vacuum filtration, similar to the binding assay.

-

-

Quantification and Analysis:

-

Measure the radioactivity on the filters via liquid scintillation counting.

-

Plot the agonist-stimulated [³⁵S]GTPγS binding (as a percentage above basal) against the logarithm of the agonist concentration.

-

Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) from the resulting dose-response curve.

-

Conclusion

Beta-Lipotropin is a pivotal prohormone in the endogenous opioid system. While the full-length peptide is inactive, its C-terminal fragments, particularly β-endorphin and Met-enkephalin, are potent agonists at opioid receptors and exhibit significant morphine-like activity. The mechanism of action involves classical GPCR signaling, leading to the inhibition of pain-transmitting neurons. The quantitative assessment of this activity through binding and functional assays confirms the high potency of these endogenous peptides, making the POMC-β-LPH processing pathway a key area of interest for research in pain management and neuropharmacology.

References

- 1. Lipotropin - Wikipedia [en.wikipedia.org]

- 2. beta-Lipotropin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Biosynthesis of beta-endorphin from beta-lipotropin and a larger molecular weight precursor in rat pars intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. β-Endorphin - Wikipedia [en.wikipedia.org]

- 10. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pnas.org [pnas.org]

Beta-Lipotropin (1-10): A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-Lipotropin (1-10) is the N-terminal fragment of beta-lipotropin, a peptide hormone derived from pro-opiomelanocortin (POMC). While research on the C-terminal fragments of beta-lipotropin, such as beta-endorphin (B3029290), is extensive, scientific literature specifically detailing the biological functions, receptor interactions, and signaling pathways of the Beta-Lipotropin (1-10) fragment is notably sparse. This guide synthesizes the available information, contextualizes the peptide within the broader POMC system, and outlines general experimental protocols relevant to its study. The content herein is intended to provide a foundational understanding and highlight areas ripe for future investigation.

Introduction to Beta-Lipotropin and its N-Terminal Fragment (1-10)

Beta-Lipotropin (β-LPH) is a 90-amino acid polypeptide hormone synthesized in the pituitary gland and hypothalamus. It is a product of the post-translational cleavage of a larger precursor protein, pro-opiomelanocortin (POMC)[1]. The POMC gene gives rise to a variety of biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and endorphins[1][2].

Beta-Lipotropin itself serves as a prohormone for several other neuroactive peptides. Its C-terminal region is cleaved to produce the endogenous opioid peptide beta-endorphin (β-LPH 61-91), which has potent analgesic effects[1][3]. The N-terminal portion of beta-lipotropin is known as gamma-lipotropin (γ-LPH), which encompasses the first 58 amino acids of β-LPH[1].

Beta-Lipotropin (1-10) is the initial ten amino acid sequence of beta-lipotropin. While commercially available as a synthetic peptide for research purposes and described as a "morphine-like peptide," there is a significant lack of peer-reviewed studies elucidating its specific physiological roles in the central nervous system[4]. One source suggests it may have neuromodulatory and metabolic effects and could interact with G protein-coupled receptors (GPCRs) to modulate neurotransmitter release and pain perception, though these claims require substantial further investigation[5].

The Origin of Beta-Lipotropin (1-10): The POMC Processing Pathway

The generation of Beta-Lipotropin (1-10) is an integral part of the complex, tissue-specific processing of POMC. The pathway begins with the synthesis of the POMC precursor protein, which then undergoes a series of enzymatic cleavages by prohormone convertases.

Putative Signaling and Biological Activity

Specific signaling pathways for Beta-Lipotropin (1-10) have not been experimentally determined. Based on the limited available information suggesting GPCR interaction, a hypothetical signaling cascade can be proposed. This model should be viewed as a theoretical framework to guide future research.

Quantitative Data

Due to the scarcity of research, there is no publicly available quantitative data from neuroscience studies on the biological activity of Beta-Lipotropin (1-10). The table below summarizes the physicochemical properties of the commercially available synthetic peptide.

| Property | Value | Source |

| Molecular Formula | C42H66N10O15 | [6] |

| Molecular Weight | 951.03 g/mol | [6] |

| Purity (typical) | >99% (HPLC) | [4] |

| Solubility | ≥95.1mg/mL in DMSO | [6] |

Experimental Protocols for Neuropeptide Research

While specific protocols for Beta-Lipotropin (1-10) are not published, the following are standard methodologies for the investigation of novel neuropeptides.

Receptor Binding Assays

Receptor binding assays are crucial for identifying and characterizing the receptor for a novel peptide[7].

Objective: To determine if Beta-Lipotropin (1-10) binds to specific receptors in brain tissue and to quantify its binding affinity.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., hypothalamus, pituitary) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Radiolabeling: Synthesize a radiolabeled version of Beta-Lipotropin (1-10) (e.g., with 125I or 3H).

-

Binding Reaction: Incubate the brain membranes with the radiolabeled peptide in the presence and absence of increasing concentrations of unlabeled Beta-Lipotropin (1-10) to determine total and non-specific binding.

-

Separation: Separate bound from free radioligand by rapid filtration or centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and receptor density (Bmax).

Mass Spectrometry-Based Peptidomics

Mass spectrometry is a powerful tool for identifying and quantifying endogenous peptides in complex biological samples like brain tissue[8][9].

Objective: To detect and quantify endogenous Beta-Lipotropin (1-10) in brain regions and to identify its precursor and potential cleavage products.

Methodology:

-

Tissue Extraction: Extract peptides from brain tissue using appropriate solvents and protocols to minimize degradation.

-

Sample Preparation: Desalt and concentrate the peptide extract using solid-phase extraction.

-

Liquid Chromatography (LC): Separate the peptides by reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Tandem Mass Spectrometry (MS/MS): Fragment selected peptide ions to obtain sequence information.

-

Data Analysis: Search the MS/MS spectra against a protein database to identify the peptides. Quantify the relative or absolute abundance of Beta-Lipotropin (1-10).

In Vitro and In Vivo Functional Assays

To investigate the biological effects of Beta-Lipotropin (1-10), a range of in vitro and in vivo assays can be employed.

-

Electrophysiology: Patch-clamp or field potential recordings from brain slices (e.g., hypothalamic neurons) can be used to assess the effects of synthetic Beta-Lipotropin (1-10) on neuronal excitability, synaptic transmission, and ion channel activity.

-

Behavioral Studies: Administration of synthetic Beta-Lipotropin (1-10) to laboratory animals (e.g., by intracerebroventricular injection) can be followed by behavioral tests to assess its effects on pain perception (e.g., hot plate test, tail-flick test), anxiety (e.g., elevated plus maze), and feeding behavior.

-

Calcium Imaging: In cultured neurons, changes in intracellular calcium levels in response to the application of Beta-Lipotropin (1-10) can be monitored using fluorescent calcium indicators to study its effects on neuronal signaling.

Future Directions and Conclusion

The study of Beta-Lipotropin (1-10) in neuroscience is in its infancy. The current lack of data presents a significant opportunity for novel research. Key areas for future investigation include:

-

Identification of the endogenous peptide: Confirming the presence and distribution of Beta-Lipotropin (1-10) in the brain using advanced mass spectrometry techniques.

-

Receptor deorphanization: Identifying the specific receptor(s) for Beta-Lipotropin (1-10) is a critical step in understanding its biological function.

-

Elucidation of signaling pathways: Determining the intracellular signaling cascades activated by Beta-Lipotropin (1-10) upon receptor binding.

-

Functional characterization: Comprehensive in vitro and in vivo studies to delineate the physiological and behavioral effects of this peptide.

References

- 1. Lipotropin - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Behavioral and electrophysiological effects of peptides related to lipotropin (beta-LPH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. dibutyryl.com [dibutyryl.com]

- 6. raybiotech.com [raybiotech.com]

- 7. revvity.com [revvity.com]

- 8. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptides in the brain: mass spectrometry-based measurement approaches and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Porcine Beta-Lipotropin Fragments in Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction